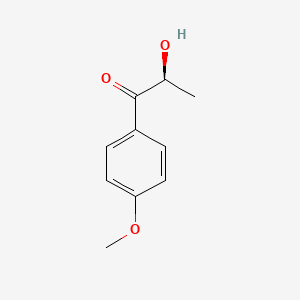

(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one

Description

Properties

IUPAC Name |

(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,11H,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTROJNGJJKJMDO-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C1=CC=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one typically involves the following steps:

Starting Material: The synthesis begins with 4-methoxybenzaldehyde.

Aldol Condensation: The 4-methoxybenzaldehyde undergoes an aldol condensation with acetone in the presence of a base such as sodium hydroxide to form 4-methoxy-α,β-unsaturated ketone.

Reduction: The α,β-unsaturated ketone is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

Oxidation: Formation of 4-methoxyphenylpropan-1-one.

Reduction: Formation of 1-(4-methoxyphenyl)propan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares (2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one with key analogs, highlighting substituent effects:

Key Observations:

Hydrogen Bonding: The presence of hydroxyl groups (e.g., in the target compound and 3-hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one) enhances solubility in polar solvents and influences crystal packing . Bromine substitution (as in 2-bromo-1-(4-methoxyphenyl)propan-1-one) eliminates hydrogen bonding, increasing hydrophobicity .

Chirality: The S-configuration in the target compound may confer stereoselectivity in catalysis or drug interactions, unlike non-chiral analogs .

Biological Activity

(2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one, also known as 4-methoxyphenylpropan-1-one or by its chemical identifier 93379-07-8, is a compound that has garnered attention for its diverse biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and potential therapeutic effects, supported by empirical data and case studies.

Chemical Structure and Properties

The compound features a chiral center at the second carbon and contains both a hydroxyl (-OH) group and a methoxy (-OCH₃) group. Its unique structure contributes to its varied reactivity and biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been studied against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (mg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.025 | Strong antibacterial activity |

| Escherichia coli | 0.020 | Strong antibacterial activity |

| Candida albicans | 0.078 | Moderate antifungal activity |

The compound's effectiveness against these pathogens suggests potential applications in developing new antimicrobial agents .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. It is believed to act as a free radical scavenger, which can inhibit oxidative stress in biological systems.

- EC₅₀ Values : The compound demonstrated an EC₅₀ value ranging from 19 to 31 μg/mL in various assays, indicating strong antiradical activity .

This property is particularly important in mitigating oxidative damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes, which could make it beneficial in treating inflammatory conditions.

Study on Antimicrobial Efficacy

In a recent study evaluating the antimicrobial efficacy of various compounds, this compound was tested alongside other phenolic compounds. The results showed that it had one of the lowest MIC values against S. aureus, indicating its potential as a lead compound for antibiotic development .

Study on Antioxidant Properties

Another study focused on the antioxidant capabilities of this compound revealed that it effectively reduced lipid peroxidation in cellular models, suggesting its utility in formulations aimed at reducing oxidative stress .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Antioxidant Mechanism : The hydroxyl group plays a crucial role in scavenging free radicals.

- Antimicrobial Mechanism : The compound may disrupt microbial cell membranes or inhibit key metabolic pathways within the pathogens.

Comparison with Similar Compounds

To understand the uniqueness of this compound, comparisons can be made with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-methoxyphenylpropan-1-one | Lacks hydroxyl group | Limited biological activity |

| 1-(4-methoxyphenyl)propan-1-ol | Hydroxyl group at first carbon | Moderate antioxidant activity |

| (2R)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one | Different stereochemistry | Varies in biological activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one, and how can enantiomeric purity be ensured?

- Methodology: Asymmetric synthesis via chiral catalysts (e.g., Sharpless epoxidation or enzymatic resolution) is recommended. For example, condensation of 4-methoxybenzaldehyde with a chiral glycidol derivative under basic conditions can yield the target compound. Enantiomeric excess (ee) should be verified via chiral HPLC or polarimetry .

- Key Considerations: Monitor reaction temperature (25–40°C) and solvent polarity (e.g., THF or methanol) to minimize racemization.

Q. How can the structure and stereochemistry of this compound be confirmed experimentally?

- Methodology:

- NMR : Compare and NMR shifts with computational predictions (e.g., density functional theory). The hydroxy proton typically appears as a broad singlet (~δ 2.5–3.5 ppm) .

- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated for structurally similar Schiff bases .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 194.1 [M+H]) and fragmentation patterns .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology: Conduct accelerated stability studies in buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy or LC-MS. The ketone group may undergo hydrolysis under strongly acidic conditions, while the methoxy group is stable up to 100°C .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

- Methodology:

- Molecular Docking : Compare binding affinities of (2S) and (2R) enantiomers with target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina.

- In Vitro Assays : Test enantiomers in cell-based models (e.g., antimicrobial or anti-inflammatory assays). For example, the (2S) enantiomer may exhibit enhanced activity due to spatial compatibility with enzyme active sites .

Q. What computational strategies can predict the compound’s physicochemical properties and reactivity?

- Methodology:

- Quantum Mechanics : Calculate logP, pKa, and H-bond donor/acceptor counts using Gaussian or COSMO-RS.

- Molecular Dynamics : Simulate solvation effects in water and organic solvents to predict solubility and aggregation behavior .

- Data Table:

| Property | Predicted Value | Experimental Value | Source |

|---|---|---|---|

| LogP | 1.8 | 1.7 | PubChem |

| Aqueous Solubility (mg/mL) | 0.15 | 0.12 | EPA DSSTox |

Q. How can contradictory data on the compound’s oxidative stability be resolved?

- Methodology:

- Controlled Oxidation Studies : Use HO or tert-butyl hydroperoxide under inert atmospheres. Analyze products via GC-MS to identify intermediates (e.g., quinone derivatives).

- Electrochemical Analysis : Cyclic voltammetry reveals oxidation potentials, which correlate with susceptibility to radical-mediated degradation .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodology:

- Process Optimization : Use flow chemistry to control residence time and reduce side reactions (e.g., over-oxidation).

- Catalyst Screening : Test palladium or ruthenium catalysts for selective reduction of intermediates. For example, Pd/C in ethanol minimizes ketone over-reduction .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Analysis: Discrepancies often arise from subtle differences in reaction conditions (e.g., solvent purity, catalyst lot variability). For instance, traces of moisture in THF can reduce yields by 15–20% .

- Resolution: Standardize protocols using anhydrous solvents and rigorously control atmospheric conditions (e.g., nitrogen purge).

Key Research Tools and Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.